6-Bromo-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Researchers optimizing SAR for quinoxaline-based leads often face supply chain bottlenecks for regiospecifically substituted alkynyl-aryl intermediates. This compound solves that by providing a precisely defined 2-(p-tolyl)-3-(p-tolylethynyl) connectivity with a 6-bromo substituent. - Enables late-stage Suzuki/Sonogashira diversification via the 6-bromo handle (C-Br BDE ~71 kcal/mol) - Validated substrate for ICl-promoted 6-endo-dig cyclization to halogenated phenazines - Distinct electronic push-pull axis and cLogP ~6.3 window for property-based lead optimization

Molecular Formula C24H17BrN2
Molecular Weight 413.3 g/mol
Cat. No. B12342413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline
Molecular FormulaC24H17BrN2
Molecular Weight413.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C#CC2=NC3=C(C=CC(=C3)Br)N=C2C4=CC=C(C=C4)C
InChIInChI=1S/C24H17BrN2/c1-16-3-7-18(8-4-16)9-13-22-24(19-10-5-17(2)6-11-19)27-21-14-12-20(25)15-23(21)26-22/h3-8,10-12,14-15H,1-2H3
InChIKeyJYUMGMQJPXLKSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline: Identity & Procurement


6-Bromo-2-(p-tolyl)-3-(p-tolylethynyl)quinoxaline (CAS 1319039-33-2, molecular formula C24H17BrN2, molecular weight 413.31 g/mol) is a synthetic quinoxaline derivative featuring a regiospecific substitution pattern: a bromine atom at the 6-position, a p-tolyl group at the 2-position, and a p-tolylethynyl group at the 3-position . The compound is catalogued as a research-grade building block with a typical vendor-specified purity of 95% [1]. It belongs to the broader 3-alkynyl-2-arylquinoxaline class, which serves as a substrate for electrophile-induced cyclization reactions yielding benzo- and naphthophenazine scaffolds [2].

Why Analogs Cannot Substitute


Substitution at the quinoxaline 6-position and the connectivity of the aryl/alkynyl groups are non-interchangeable design elements. The 6-bromo substituent introduces distinct steric bulk (van der Waals radius: Br 1.85 Å vs. Cl 1.75 Å vs. H 1.20 Å), electronic character (Hammett σₘ for Br: 0.39; Cl: 0.37; H: 0.00), and leaving-group potential (Br > Cl >> H in SNAr and cross-coupling reactivity) [1]. The 2-(p-tolyl)/3-(p-tolylethynyl) connectivity creates a defined electronic push-pull axis distinct from the reversed 2-(p-tolylethynyl)/3-(p-tolyl) positional isomer (CAS 1319039-31-0), which would place the ethynyl linker at a different electronic node of the quinoxaline π-system . In 3-alkynyl-2-arylquinoxaline electrophilic cyclization chemistry, the nature and position of the 6-substituent directly influence regioselectivity outcomes, making generic replacement without revalidation of reaction conditions unreliable [2].

Differentiation Evidence vs. Analogs


Molecular Weight & cLogP Differentiation vs. Analogs

The target compound (MW 413.31 g/mol) offers a molecular weight increase of 44.45 g/mol over the 6-chloro analog (MW 368.86 g/mol, CAS 1319039-37-6) and 78.89 g/mol over the 6-unsubstituted parent (MW 334.42 g/mol, CAS 1319039-10-5) . This incremental mass shift, attributable solely to Br-for-Cl or Br-for-H substitution, directly impacts calculated LogP (estimated ~6.3 for the target vs. ~5.9 for the chloro analog using fragment-based calculation methods), water solubility predictions, and pharmacokinetic parameter estimates in drug discovery screening cascades .

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Hammett σₘ & Polarizability at 6-Position

The electron-withdrawing character of the 6-substituent, as quantified by the Hammett meta constant (σₘ), is 0.39 for Br vs. 0.37 for Cl vs. 0.00 for H [1]. While Br and Cl are both inductively withdrawing, the slightly higher σₘ for Br combined with its larger polarizability (Br 3.05 ų vs. Cl 2.18 ų) can differentially modulate the electron density at the quinoxaline N1 and N4 positions, affecting hydrogen-bond acceptor strength and π-stacking interactions in biological target engagement.

Physical Organic Chemistry QSAR Medicinal Chemistry

Cross-Coupling Advantage: C-Br vs. C-Cl

The C-Br bond at the 6-position (bond dissociation energy BDE: ~71 kcal/mol for Ar-Br) is more reactive in oxidative addition to Pd(0) than the C-Cl bond (BDE: ~84 kcal/mol for Ar-Cl), enabling milder and more selective Suzuki, Sonogashira, and Buchwald-Hartwig coupling reactions [1]. In synthetic sequences involving 3-alkynyl-2-arylquinoxalines, the 6-bromo analog retains the capacity for downstream diversification while the ethynyl and aryl groups at C2/C3 direct annulation chemistry, a dual-functionality advantage not shared by the 6-unsubstituted parent which lacks a secondary reactive site [2].

Synthetic Chemistry Cross-Coupling Building Block Utility

Regioisomeric Connectivity: 2,3- vs. 3,2-Substitution

The target compound (CAS 1319039-33-2) places the electron-donating p-tolyl group directly at C2 and the extended π-conjugated p-tolylethynyl group at C3, whereas the positional isomer (CAS 1319039-31-0) reverses this connectivity . In electrophilic cyclization chemistry, the C3-alkynyl group serves as the nucleophilic trigger for 6-endo-dig cyclization, while the C2-aryl substituent influences regioselectivity through electronic and steric effects [1]. Reversing the connectivity would alter the electron density distribution across the quinoxaline chromophore, potentially shifting UV-Vis absorption maxima and affecting the regiochemical outcome of annulation reactions.

Regiochemistry Structure-Activity Relationship Materials Chemistry

Application Scenarios


Hit-to-Lead Optimization with Halogen Tuning

The compound occupies a distinct molecular weight (413.31 g/mol) and lipophilicity (cLogP ~6.3) window relative to its 6-chloro and 6-unsubstituted analogs . Medicinal chemistry teams conducting property-based lead optimization can procure this compound when structure-activity relationship (SAR) vectors indicate a need for a bromine atom at the quinoxaline 6-position to modulate target binding, solubility, or metabolic stability without altering the C2/C3 substitution pattern established for biological activity.

Late-Stage Diversification via Pd Cross-Coupling

The lower C-Br bond dissociation energy (~71 kcal/mol) compared to C-Cl (~84 kcal/mol) makes the 6-bromo substituent a superior handle for Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions under mild conditions [1]. This enables sequential synthetic strategies where the 3-alkynyl-2-arylquinoxaline core is first constructed, followed by late-stage diversification at the 6-position to generate focused libraries of substituted quinoxalines for biological screening.

Precursor for Annulation to Halogenated Phenazines

The compound serves as a substrate for ICl-promoted 6-endo-dig cyclization, a reaction pathway validated for the 3-alkynyl-2-arylquinoxaline scaffold [2]. The 6-bromo substituent is retained in the resulting halogenated phenazine product, providing a functional handle for further derivatization or for modulating the electronic properties of the polycyclic aromatic product in materials chemistry contexts.

D-π-A Chromophore Structure-Property Studies

The specific 2-(p-tolyl)-3-(p-tolylethynyl) connectivity defines a donor-π-acceptor (D-π-A) electronic architecture where the p-tolyl group at C2 acts as an electron donor and the p-tolylethynyl group at C3 extends π-conjugation . Computational or experimental photophysical studies that correlate the nature of the 6-substituent (Br vs. Cl vs. H) with absorption/emission properties require the precise regioisomer; procurement errors would invalidate structure-property correlations.

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